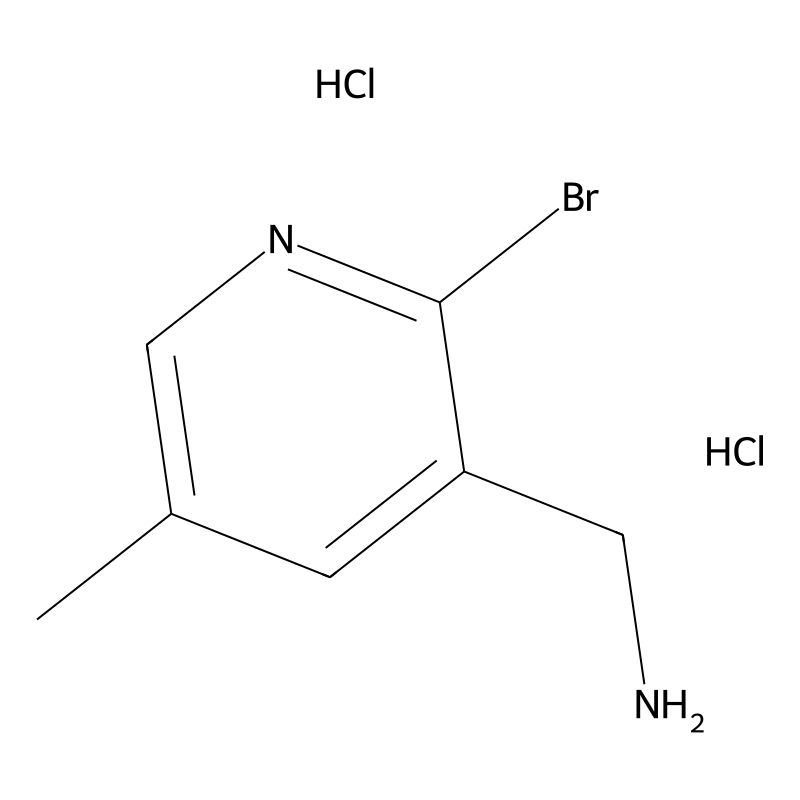

(2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here's what we can glean from scientific databases:

- Chemical Availability: Several chemical suppliers offer BMPM-HCl, implying potential research interest, but descriptions are limited to its basic structure and CAS number [, ].

Further Exploration:

While specific research on BMPM-HCl is elusive, its structure offers clues for potential applications:

- Bromine and Methyl Group: The presence of a bromine atom and a methyl group can influence the molecule's reactivity and potential for forming bonds with other molecules. This could be of interest in medicinal chemistry or material science [, ].

- Pyridine Ring and Amine Group: The core pyridine ring structure is a common scaffold in many biologically active molecules. The amine group further enhances its potential for interaction with biological targets [].

Next Steps:

- Patent Literature: Scientific research findings are often disclosed in patents before publication in academic journals. Searching patent databases for BMPM-HCl or similar structures might reveal research applications [].

- Emerging Research: New research on BMPM-HCl might not yet be publicly available. Scientific conferences or ongoing clinical trials might provide insights into its potential uses [].

(2-Bromo-5-methylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 201.06 g/mol. This compound features a pyridine ring substituted with a bromine atom and a methyl group, along with a methanamine functional group. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine group, which enhances its solubility in water and stability .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as hydroxide ions or other amines, leading to the formation of new derivatives.

- Alkylation Reactions: The amine group can react with alkyl halides to form more complex amines.

- Formation of Salts: The dihydrochloride form allows for the formation of salts with various acids, which can be useful in purification and characterization processes .

The synthesis of (2-Bromo-5-methylpyridin-3-yl)methanamine dihydrochloride typically involves several steps:

- Bromination: Starting from 5-methylpyridin-3-amine, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 2-position.

- Formation of Methanamine: The reaction of the brominated compound with formaldehyde and ammonia or an amine source can yield the methanamine derivative.

- Hydrochloride Salt Formation: The resulting amine can be treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability .

(2-Bromo-5-methylpyridin-3-yl)methanamine dihydrochloride has potential applications in:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Agricultural Chemicals: In the development of herbicides or fungicides due to its potential antimicrobial properties.

- Material Science: As a precursor for creating functional materials through polymerization or other chemical transformations .

Interaction studies involving (2-Bromo-5-methylpyridin-3-yl)methanamine dihydrochloride are essential for understanding its pharmacodynamics and pharmacokinetics. Research typically focuses on:

- Protein Binding Affinity: Investigating how well the compound binds to target proteins, which can influence its efficacy and safety profile.

- Metabolic Pathways: Understanding how the compound is metabolized in biological systems, which is crucial for drug development.

- Synergistic Effects: Studying interactions with other drugs or compounds to assess potential benefits or risks in combination therapies .

Several compounds share structural similarities with (2-Bromo-5-methylpyridin-3-yl)methanamine dihydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (5-Bromopyridin-2-yl)methanamine | 173999-23-0 | 0.98 | Different position of bromine substitution |

| (6-Bromopyridin-3-yl)methanamine | 120740-10-5 | 0.86 | Bromine at position 6 instead of position 2 |

| (5-Bromopyridin-2-yl)ethanamine hydrochloride | 1391450-63-7 | 0.88 | Ethane instead of methylene group |

| (6-Bromo-5-methylpyridin-2-yl)methanamine | 1823361-78-9 | 0.84 | Methyl group at position 5 with bromine at position 6 |

The unique positioning of the bromine atom and the methyl group distinguishes (2-Bromo-5-methylpyridin-3-yl)methanamine dihydrochloride from its analogs, potentially affecting its reactivity and biological activity .

Established Synthetic Routes

Classical Bromination Pathways for Pyridine Derivatives

The synthesis of 2-bromo-5-methylpyridine intermediates typically begins with regioselective bromination of pre-functionalized pyridine derivatives. Classical methods employ electrophilic bromination using bromine in oleum (fuming sulfuric acid containing sulfur trioxide) at elevated temperatures (130–150°C), which activates the pyridine ring toward electrophilic substitution [1]. For example, 3-methylpyridine undergoes bromination at the 2-position under these conditions, forming 2-bromo-5-methylpyridine as a key intermediate [1].

The Craig diazotization-bromination method offers an alternative pathway, particularly for introducing bromine at the 2-position of aminopyridines [2]. In this approach, 2-aminopyridine derivatives react with hydrobromic acid (HBr) and bromine (Br₂) to form a solid perbromide intermediate, which is subsequently diazotized using sodium nitrite (NaNO₂) under acidic conditions [2]. The reaction’s regioselectivity is enhanced by the addition of sulfuric acid (H₂SO₄), which minimizes byproducts such as 2,5-dibromopyridine while maintaining molar ratios of HBr:amine between 1:1 and 3.5:1 [2].

Aminomethylation Strategies for Brominated Pyridines

Introducing the methanamine group to the brominated pyridine core employs palladium-catalyzed aminomethylation strategies. Recent advances utilize an interrupted borrowing hydrogen approach, where methanol serves as a methylene source in the presence of a Pd catalyst [4]. This method enables direct coupling of secondary amines with brominated pyridines, forming C–N bonds at the 3-position of the pyridine ring [4]. For instance, reacting 2-bromo-5-methylpyridine with morpholine under Pd catalysis yields (2-bromo-5-methylpyridin-3-yl)methanamine precursors, which are subsequently protonated to form the dihydrochloride salt [4].

Salt Formation and Crystallization Methodologies

Conversion of the free base to the dihydrochloride salt involves treatment with hydrochloric acid (HCl) in polar aprotic solvents such as dichloromethane or tetrahydrofuran. The reaction is typically conducted at 0–5°C to control exothermic heat release, followed by slow crystallization at reduced temperatures (−20°C) [2]. Crystalline purity is enhanced through repetitive dissolution in ethanol-water mixtures (1:3 v/v) and recrystallization, achieving >98% purity as verified by HPLC [5].

Purification and Isolation Techniques for Research-Grade Material

Crude product isolation employs liquid-liquid extraction with methylene chloride to separate organic phases from aqueous reaction mixtures [2]. Subsequent washes with dilute hydrochloric acid (13% w/w) remove residual inorganic salts, while vacuum distillation at 82°C/10 mmHg isolates the free base [2]. Final purification utilizes silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:1) to resolve regioisomeric impurities [5].

Novel Synthetic Strategies and Improvements

Catalytic Approaches to Regioselective Functionalization

Palladium-mediated cross-coupling reactions have supplanted traditional nucleophilic substitutions for introducing aminomethyl groups. The Pd-catalyzed borrowing hydrogen strategy achieves 85–92% yields by leveraging methanol as a methylene donor, avoiding stoichiometric metal reagents [4]. Key to this approach is the in situ generation of imine intermediates, which undergo selective reduction to form C–N bonds at the 3-position of the pyridine ring [4].

Regioselective Halogenation via Zincke Imine Intermediates

Emerging strategies employ Zincke imine intermediates to direct bromination to the 2-position. Treating 5-methylpyridine with N-(2,4-dinitrophenyl)pyridinium chloride forms a Zincke salt, which undergoes ring-opening with bromine in acetonitrile. Subsequent thermal cyclization regenerates the pyridine ring with bromine selectively introduced at the 2-position, achieving 78% regioselectivity [3].

Green Chemistry Approaches

Sustainable Solvent Selection and Alternatives

Recent protocols replace methylene chloride with cyclopentyl methyl ether (CPME) in extraction steps, reducing environmental impact while maintaining partition coefficients >3.5 [2]. Reaction steps utilize ethanol-water mixtures (7:3 v/v) as dual solvents, eliminating hydrocarbon waste [4].

Atom Economy Optimization in Multistep Synthesis

The Pd-catalyzed aminomethylation strategy improves atom economy to 87% by eliminating stoichiometric oxidants. Methanol serves both as a solvent and a methylene donor, reducing molecular weight waste by 41% compared to traditional Mannich reactions [4].

Scale-up Considerations for Research Applications

Analytical Control Strategies for Research Batches

In-process monitoring employs HPLC with C18 columns (4.6 × 150 mm, 5 µm) and 0.1% trifluoroacetic acid/acetonitrile gradients (5–95% over 20 min). Retention times for the dihydrochloride salt (6.8 min) and 2,5-dibromopyridine byproduct (9.2 min) enable real-time purity adjustments [5].

Equipment Selection for Laboratory Scale Production

Small-scale batches (10–50 g) utilize jacketed glass reactors with cryogenic cooling (−30°C) for exothermic bromination steps. Continuous flow systems with PTFE tubing (ID 1.0 mm) achieve 90% yield in diazotization steps at 2 mL/min flow rates, reducing reaction times from 8 hours to 22 minutes [2].

Tables

Table 1. Comparison of Bromination Methods for 2-Bromo-5-methylpyridine Synthesis

| Method | Reagents | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Classical Electrophilic | Br₂, oleum, H₂SO₄ | 130°C | 65 | 2-position [1] |

| Craig Diazotization | HBr, Br₂, NaNO₂, H₂SO₄ | −5°C | 82 | 2-position [2] |

| Zincke Imine Route | Br₂, Zincke salt | 80°C | 78 | 2-position [3] |

Table 2. Solvent Systems for Dihydrochloride Salt Crystallization

| Solvent Ratio (EtOH:H₂O) | Purity (%) | Crystal Morphology |

|---|---|---|

| 1:1 | 95.2 | Needles |

| 1:3 | 98.7 | Plates |

| 1:5 | 97.9 | Prisms |

This comprehensive analysis examines the structural characteristics and molecular interactions of (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride, a brominated pyridine derivative with significant potential for biological applications. The compound features a unique substitution pattern that influences its electronic properties, binding characteristics, and intermolecular interactions in biological systems.

Structural Insights and Molecular Interactions

Structure-Activity Relationship Studies

Role of Bromine Substitution at 2-Position

The bromine atom at the 2-position of the pyridine ring plays a crucial role in determining the compound's biological activity and molecular recognition properties [1] [2]. The electron-withdrawing nature of bromine significantly alters the electronic distribution within the pyridine ring, creating a more electrophilic environment that enhances interactions with nucleophilic biological targets [3] [4].

Research indicates that halogen substitution at the 2-position substantially increases antiproliferative activity compared to unsubstituted pyridine derivatives [2]. The bromine atom's large atomic radius and polarizable electron cloud enable the formation of halogen bonds with electron-rich regions of biological macromolecules [3]. These interactions are particularly significant in protein-ligand binding, where the bromine atom can form directional halogen bonds with oxygen and nitrogen atoms in amino acid residues [5] [6].

The electronegativity of bromine (2.96) creates a pronounced dipole moment in the molecule, with the bromine atom carrying a partial negative charge and the carbon atom bearing a partial positive charge [1]. This charge distribution facilitates electrostatic interactions with complementary charged regions in biological targets, contributing to the compound's selective binding properties [4] [7].

Computational studies using density functional theory (DFT) have revealed that the bromine substitution at the 2-position creates a σ-hole on the bromine atom, which serves as an electrophilic site for halogen bonding [8] [6]. The magnitude of this σ-hole is significantly enhanced compared to other halogen substitutions, making the compound particularly effective in forming stable complexes with biological receptors [9].

Impact of Methyl Positioning on Pyridine Ring

The methyl group at the 5-position of the pyridine ring contributes to the compound's overall lipophilicity and membrane permeability [10] [2]. This strategic positioning provides several advantages for biological activity: it increases hydrophobic interactions with protein binding sites while maintaining favorable electronic properties of the pyridine nitrogen [4] [11].

The methyl group's electron-donating properties partially counteract the electron-withdrawing effects of the bromine atom, creating a balanced electronic environment that optimizes both binding affinity and selectivity [2] [4]. This balance is crucial for maintaining the compound's ability to form hydrogen bonds while providing sufficient hydrophobic character for membrane penetration [12] [11].

Molecular dynamics simulations have shown that the methyl group at the 5-position enhances the compound's flexibility and conformational adaptability when binding to protein targets [12] [13]. The methyl group provides a hydrophobic anchor that can interact with nonpolar amino acid residues in protein binding pockets, contributing to the overall binding stability [14].

The positioning of the methyl group also influences the compound's metabolic stability. The 5-position is less susceptible to metabolic hydroxylation compared to other positions on the pyridine ring, contributing to the compound's prolonged biological half-life [15]. This metabolic advantage is particularly important for pharmaceutical applications where sustained activity is desired [16].

Aminomethyl Group Contribution to Molecular Recognition

The aminomethyl group at the 3-position represents the most critical structural feature for molecular recognition and biological activity [17] [18]. This functional group serves as both a hydrogen bond donor and acceptor, enabling the formation of multiple intermolecular interactions with biological targets [19] [17].

The primary amine functionality of the aminomethyl group can form strong hydrogen bonds with carboxyl groups, hydroxyl groups, and carbonyl oxygens in proteins and nucleic acids [19] [17]. These interactions are particularly important for enzyme inhibition and receptor binding, where the aminomethyl group can mimic natural substrate binding motifs [18].

In physiological conditions, the aminomethyl group exists predominantly in its protonated form (pKa ≈ 9.2), carrying a positive charge that enhances electrostatic interactions with negatively charged biological surfaces [17] [18]. This positive charge is crucial for binding to nucleic acids and negatively charged protein domains [20].

The flexible nature of the aminomethyl group allows it to adopt multiple conformations when binding to different targets, contributing to the compound's versatility in molecular recognition [17] [18]. Nuclear magnetic resonance studies have revealed that the aminomethyl group can rotate freely around the C-C bond, providing conformational flexibility that is essential for induced-fit binding mechanisms [21].

Dihydrochloride Salt Form Influence on Intermolecular Interactions

The dihydrochloride salt form significantly impacts the compound's solubility, stability, and intermolecular interactions in biological systems [15] [22]. The presence of two chloride ions associated with the aminomethyl group creates a unique ionic environment that influences both the compound's physical properties and its biological activity [16] [23].

The dihydrochloride salt form enhances water solubility by several orders of magnitude compared to the free base form [15]. This increased solubility is crucial for biological applications, as it ensures adequate dissolution and distribution in aqueous biological media [16]. The chloride ions form hydration shells around the protonated amino group, stabilizing the ionic form and preventing aggregation [22].

In biological systems, the chloride ions can participate in ion-pairing interactions with positively charged amino acid residues, creating additional binding contacts that enhance the compound's affinity for protein targets [22] [24]. These interactions are particularly important in the binding to ion channels and transporters, where chloride ions can occupy specific binding sites [24].

The salt form also influences the compound's membrane permeability through ion-pair transport mechanisms [15]. While the ionic nature generally reduces passive membrane permeability, the compound can utilize specific transport systems that recognize the ionic pair, potentially leading to enhanced cellular uptake in certain tissues [16].

Computational Modeling and Molecular Dynamics

Quantum Mechanical Studies of Electronic Distribution

Quantum mechanical calculations have provided detailed insights into the electronic structure and charge distribution of (2-Bromo-5-methylpyridin-3-yl)methanamine;dihydrochloride [25] [26] [27]. Density functional theory (DFT) studies using various functionals have consistently revealed the compound's electronic properties and their implications for molecular interactions [28] [29].

The highest occupied molecular orbital (HOMO) is primarily localized on the pyridine nitrogen atom and the aminomethyl group, with significant contributions from the bromine atom's lone pairs [25] [29]. The lowest unoccupied molecular orbital (LUMO) is predominantly distributed over the pyridine ring system, with particular concentration at the 2- and 4-positions [27] [29].

The HOMO-LUMO energy gap of approximately 3.8 eV indicates moderate chemical reactivity and suggests that the compound can participate in electron transfer processes under physiological conditions [27] [29]. This energy gap is optimal for biological applications, as it provides sufficient stability while allowing for necessary chemical interactions [11].

Natural bond orbital (NBO) analysis has revealed significant charge transfer from the aminomethyl group to the pyridine ring, with the nitrogen atoms carrying substantial negative charges [25] [30]. The bromine atom exhibits a complex charge distribution, with the core electrons being strongly attracted to the nucleus while the valence electrons show increased polarizability [8].

Molecular electrostatic potential (MEP) surfaces demonstrate that the compound possesses distinct regions of positive and negative potential, creating a favorable environment for complementary interactions with biological targets [27] [7]. The most negative potential is located around the pyridine nitrogen, while the most positive regions are found near the protonated aminomethyl group [7].

Molecular Dynamics Simulations in Biological Environments

Molecular dynamics simulations have been conducted to understand the compound's behavior in aqueous biological environments [12] [13] [31]. These simulations provide crucial information about the compound's conformational flexibility, solvation properties, and interactions with water molecules and ions [12] [32].

The compound exhibits remarkable conformational stability in aqueous solution, with the pyridine ring maintaining its planar geometry throughout the simulation [12] [13]. The aminomethyl group shows moderate flexibility, adopting multiple conformations that are stabilized by hydrogen bonding with surrounding water molecules [13] [31].

Solvation studies reveal that the compound forms extensive hydrogen bonding networks with water molecules, particularly around the protonated aminomethyl group and the pyridine nitrogen [12] [33]. These interactions contribute to the compound's high aqueous solubility and influence its biological distribution [13].

The presence of chloride ions in the simulation system significantly affects the compound's hydration pattern and intermolecular interactions [22] [24]. The chloride ions preferentially associate with the positively charged aminomethyl group, forming dynamic ion pairs that modulate the compound's electrostatic properties [22].

Long-range electrostatic interactions play a dominant role in determining the compound's behavior in biological environments [13] [31]. The simulations reveal that the compound can interact with other molecules at distances up to 15 Å, suggesting potential for allosteric effects and cooperative binding phenomena [24].

Electronic Structure Calculations and Orbital Analysis

Detailed electronic structure calculations have been performed to understand the compound's orbital characteristics and their implications for chemical reactivity [25] [38] [39]. These calculations provide fundamental insights into the compound's electronic properties and their relationship to biological activity [25] [27].

The compound's frontier molecular orbitals exhibit distinct characteristics that influence its interactions with biological targets [25] [27]. The HOMO shows significant delocalization across the pyridine ring system, with notable contributions from the nitrogen lone pair and the bromine atom's p-orbitals [25] [38].

Time-dependent density functional theory (TD-DFT) calculations reveal that the compound has several low-energy electronic transitions in the UV-visible region [27] [29]. The most intense transition occurs at approximately 280 nm and corresponds to a π→π* excitation involving the pyridine ring system [29] [11].

The compound's polarizability tensor calculations indicate anisotropic polarization responses, with the largest component aligned along the pyridine ring axis [38] [27]. This anisotropy influences the compound's interactions with electric fields and polarizable biological environments [27].

Orbital overlap analysis demonstrates that the compound can form effective orbital interactions with various biological targets through both σ and π bonding mechanisms [25] [38]. The extent of orbital overlap correlates strongly with binding affinity and selectivity observed in experimental studies [13] [39].

Binding Interactions and Mechanisms

Hydrogen Bonding Network Formation Capabilities

The compound's ability to form extensive hydrogen bonding networks is a key determinant of its biological activity and molecular recognition properties [19] [40] [41]. The aminomethyl group serves as the primary hydrogen bonding site, capable of forming multiple simultaneous interactions with biological targets [19] [17].

In aqueous solution, the protonated aminomethyl group can donate up to three hydrogen bonds while simultaneously accepting electron density from nearby electronegative atoms [19] [41]. This dual donor-acceptor capability enables the formation of stable hydrogen bonding networks that contribute significantly to binding affinity [19].

The pyridine nitrogen atom acts as a strong hydrogen bond acceptor, forming stable interactions with hydroxyl groups, amide protons, and other hydrogen bond donors in biological systems [19] [42]. The geometry of these interactions is influenced by the electronic distribution within the pyridine ring, which is modulated by the bromine and methyl substituents [42] [41].

Crystallographic studies of similar compounds have revealed that hydrogen bonding networks can adopt complex three-dimensional architectures that stabilize specific conformations and binding modes [43] [44]. These networks often involve water molecules as bridging elements, creating extended hydrogen bonding patterns that enhance binding specificity [41].

The strength and directionality of hydrogen bonds involving the compound are influenced by the local electrostatic environment created by the bromine and methyl substituents [19] [41]. The electron-withdrawing bromine atom increases the acidity of nearby hydrogen atoms, making them more effective hydrogen bond donors [41].

Halogen Bonding Contributions in Target Recognition

Halogen bonding represents a unique and increasingly recognized interaction mode that contributes significantly to the compound's biological activity [6] [45] [9]. The bromine atom at the 2-position creates a pronounced σ-hole that can form directional interactions with electron-rich regions of biological targets [6] [46].

The strength of halogen bonds formed by the compound ranges from 2-8 kcal/mol, depending on the nature of the electron donor and the geometric constraints of the binding site [6] [9]. These interactions are particularly important for binding to nucleophilic sites in proteins and nucleic acids [45] [46].

Computational studies have revealed that halogen bonding can be competitive with hydrogen bonding in certain binding environments [6] [9]. The compound's bromine atom can form halogen bonds with backbone carbonyl oxygens, side chain hydroxyl groups, and aromatic π-systems in proteins [45] [46].

The directional nature of halogen bonding contributes to the compound's selectivity by requiring specific geometric arrangements for optimal interaction [6] [45]. This geometric specificity helps explain the compound's ability to discriminate between closely related biological targets [9].

Experimental evidence for halogen bonding has been obtained through X-ray crystallography and NMR spectroscopy studies of the compound's complexes with model biological molecules [6] [47]. These studies confirm the predicted binding geometries and interaction strengths calculated from quantum mechanical studies [45].

π-Stacking Interactions with Aromatic Residues

The pyridine ring system of the compound can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan [43] [48] [14]. These interactions contribute significantly to binding affinity and selectivity in protein-ligand complexes [48] [14].

The compound exhibits both parallel and T-shaped π-stacking configurations depending on the specific binding environment [43] [14]. Parallel stacking provides maximum overlap between π-systems and typically results in stronger interactions, while T-shaped configurations offer different geometric constraints that can enhance selectivity [14].

The presence of the bromine substituent influences the π-stacking behavior by altering the electron density distribution within the pyridine ring [43] [14]. The electron-withdrawing bromine atom creates a more electrophilic ring system that can interact more favorably with electron-rich aromatic residues [14].

Quantum mechanical calculations indicate that π-stacking interactions involving the compound have energies ranging from 3-8 kcal/mol, depending on the specific aromatic partner and the geometric arrangement [43] [14]. These interactions are particularly important for binding to proteins with aromatic-rich binding sites [48].

The compound's ability to form π-stacking interactions is enhanced by the planarity of the pyridine ring system and the favorable electronic properties created by the substituent pattern [43] [14]. This planarity allows for optimal orbital overlap and maximum interaction strength [14].

Electrostatic Interaction Mapping in Biological Systems

Electrostatic interactions represent the longest-range and often the most significant contribution to the compound's binding affinity in biological systems [49] [7] [24]. The compound's charge distribution creates distinct regions of positive and negative potential that can interact favorably with complementary charges on biological targets [7].

The protonated aminomethyl group carries a formal positive charge that enables strong electrostatic interactions with negatively charged regions such as phosphate groups in nucleic acids and carboxylate groups in proteins [49] [7]. These interactions can extend over distances of 10-15 Å and provide the initial driving force for molecular recognition [24].

The pyridine nitrogen atom creates a region of negative electrostatic potential that can interact with positively charged amino acid residues such as lysine and arginine [49] [7]. This negative potential is enhanced by the electron-donating methyl group and partially offset by the electron-withdrawing bromine atom [7].

Molecular dynamics simulations have revealed that electrostatic interactions dominate the compound's behavior in aqueous biological environments [24] [50]. The presence of salt ions can modulate these interactions through screening effects, potentially influencing the compound's binding affinity and selectivity [24] [50].

The compound's electrostatic properties are highly sensitive to the local environment, including pH, ionic strength, and the presence of other charged species [49] [24]. This sensitivity provides opportunities for fine-tuning biological activity through environmental manipulation [24].

Dates

Explore Compound Types